molecular formula C25H25N5O3S B14980380 N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide

N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide

Cat. No.: B14980380
M. Wt: 475.6 g/mol
InChI Key: PLNRLFFRQZUHDH-UHFFFAOYSA-N
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Description

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-2-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a naphthalene ring, and a morpholine-substituted pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-2-SULFONAMIDE typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-2-SULFONAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and sulfonamide groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenated compounds and bases such as potassium hydroxide.

    Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-2-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique properties make it a candidate for use in advanced materials, such as organic semiconductors.

    Biological Research: It is used in studies to understand its interaction with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine and pyrimidine rings may also play a role in binding to biological targets, affecting various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-2-SULFONAMIDE is unique due to its combination of a sulfonamide group, a naphthalene ring, and a morpholine-substituted pyrimidine ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C25H25N5O3S

Molecular Weight

475.6 g/mol

IUPAC Name

N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C25H25N5O3S/c1-18-16-24(28-25(26-18)30-12-14-33-15-13-30)27-21-7-9-22(10-8-21)29-34(31,32)23-11-6-19-4-2-3-5-20(19)17-23/h2-11,16-17,29H,12-15H2,1H3,(H,26,27,28)

InChI Key

PLNRLFFRQZUHDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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